Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy-

Description

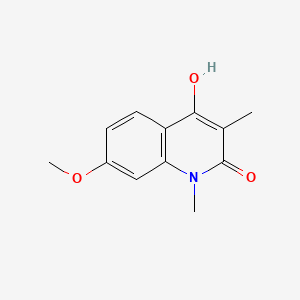

Carbostyril (2-quinolone) is a bicyclic aromatic compound with a ketone group at position 2. The derivative 1,3-dimethyl-4-hydroxy-7-methoxy-carbostyril features methyl groups at positions 1 (N-methyl) and 3, a hydroxyl group at position 4, and a methoxy group at position 3. This substitution pattern imparts distinct physicochemical properties, influencing solubility, stability, and biological activity.

Properties

CAS No. |

53207-43-5 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

4-hydroxy-7-methoxy-1,3-dimethylquinolin-2-one |

InChI |

InChI=1S/C12H13NO3/c1-7-11(14)9-5-4-8(16-3)6-10(9)13(2)12(7)15/h4-6,14H,1-3H3 |

InChI Key |

AMUHOMWWHQMVEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C(C=C2)OC)N(C1=O)C)O |

Origin of Product |

United States |

Preparation Methods

Two-Step Process via Quaternary Spiro Ammonium Salt Intermediate

A patented method describes a two-step process for preparing carbostyril derivatives involving:

- Step 1: Reaction of dichlorophenylpiperazine or its acid addition salt with a suitable compound to form a quaternary spiro ammonium salt intermediate.

- Step 2: Reaction of this intermediate with hydroxycarbonyl sulfur (HCS) compound in the presence of a base (carbonate or bicarbonate) to yield the carbostyril derivative.

- The HCS is used in stoichiometric or slightly sub-stoichiometric amounts (~0.95 equivalents).

- Polar aprotic solvents such as dimethyl sulfoxide, dimethyl formamide, or 1-methyl-2-pyrrolidinone are preferred.

- The base may be carried over from the first step or added freshly.

This method allows isolation of the intermediate by filtration and can be adapted for direct use or further purification.

Intramolecular Friedel-Crafts Alkylation of 3-Chloro-N-(3-hydroxyphenyl)propionamide

Another synthetic route involves:

- Preparation of 3-chloro-N-(3-hydroxyphenyl)propionamide by reaction of m-aminophenol with 3-chloropropionyl chloride in ethyl acetate.

- Adjustment of pH with sodium bicarbonate.

- Heating the intermediate with aluminum trichloride and sodium chloride to about 140°C for intramolecular Friedel-Crafts alkylation, forming the carbostyril ring system.

- This method simplifies operation steps and shortens reaction time with higher yields.

- Environmental concerns arise due to the use of large amounts of aluminum trichloride and aqueous waste from neutralization steps.

- Cooling and quenching steps require careful handling due to viscosity and waste generation.

Mannich Reaction for Functionalization

A Mannich reaction approach involves:

- Reacting daidzein (a related chromenone derivative) with formaldehyde and dimethylamine in ethanol.

- Stirring at elevated temperature (~328 K) for 2 hours.

- Removal of solvents and purification by thin-layer chromatography.

This method yields functionalized hydroxy-methoxy chromenone derivatives that are structurally related to carbostyril compounds.

Metal-Catalyzed Hydrogenation for Derivative Reduction

For preparation of reduced carbostyril derivatives:

- Rhodium-catalyzed hydrogenation of carbon-carbon double bonds in carbostyril derivatives using triethylsilane as a reducing agent.

- This method allows mild conditions (room temperature, normal pressure) compared to traditional Pd on carbon hydrogenation under high pressure.

- Offers efficient access to 3,4-dihydrocarbostyril derivatives, which are important for pharmaceutical applications.

Comparative Summary of Preparation Methods

Research Findings and Optimization Notes

- The quaternary spiro ammonium salt method allows flexibility in solvent and base choice, optimizing reaction conditions for yield and purity.

- Friedel-Crafts alkylation, while effective, requires attention to environmental impact and waste management; greener alternatives or solvent recycling may improve sustainability.

- The Mannich reaction provides a convenient route for functionalization, especially for introducing dimethylamino methyl groups at specific positions.

- Rhodium-catalyzed hydrogenation offers a mild and selective reduction method, valuable for producing partially saturated carbostyril derivatives without harsh conditions.

- Knoevenagel condensation remains a useful synthetic tool for preparing aromatic precursors with hydroxy and methoxy substituents relevant to carbostyril chemistry.

Chemical Reactions Analysis

Types of Reactions

Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group in precursor compounds can be reduced to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted carbostyril derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- is a carbostyril derivative categorized under quinolinones, with potential applications in pharmaceuticals and agriculture. It has a molecular weight of approximately 219.237 g/mol and the molecular formula C12H13NO3. The compound features a quinoline ring system substituted with hydroxyl and methoxy groups.

Chemical Properties and Reactivity

The chemical reactivity of Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- is influenced by its functional groups. The hydroxyl group (-OH) can engage in hydrogen bonding and act as a nucleophile in reactions. The methoxy group (-OCH₃) affects reactivity through methylation or demethylation reactions. The quinoline ring allows for electrophilic aromatic substitution, enabling further functionalization.

Applications

Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- has several notable applications:

- Pharmaceuticals: Carbostyril derivatives exhibit diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Its structural features may enhance interaction with biological targets, making it a candidate for drug development. It can be used as an important medicine intermediate .

- Agriculture: It has been studied for its effects on plant growth promotion and root development. Certain carbostyril compounds can stimulate root growth in young plants, suggesting a role in agricultural applications.

Structural Analogues

Several compounds share structural similarities with Carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy-, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Antimicrobial activity |

| 7-Methoxyquinoline | Methoxy group at position 7 | Potential antitumor effects |

| 1-Methylcarbostyril | Methyl group at position 1 | Enhanced lipophilicity |

| 2(1H)-Quinolinone | Basic quinolinone structure | Used as a precursor in drug synthesis |

Mechanism of Action

The mechanism of action of carbostyril, 1,3-dimethyl-4-hydroxy-7-methoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with nucleic acid replication .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their substituents are summarized below:

Key Observations

Amino groups, however, are critical for forming diazo bonds in pigments . 7-Hydroxy-3,4-dihydrocarbostyril () lacks aromaticity in the reduced ring, increasing conformational flexibility. This structural feature may explain its use in pharmaceuticals like Aripiperazol, where bioavailability is critical .

Functional Group Impact on Applications: Methoxy (OCH₃) and hydroxy (OH) groups in the target compound suggest utility in drug design (e.g., CNS agents) due to their polarity and metabolic stability. Amino (NH₂)-substituted analogs () are tailored for dye applications, where NH₂ groups facilitate coupling reactions in azo pigment synthesis .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (221 vs. 163–220 g/mol) may reduce water solubility compared to 7-hydroxy-3,4-dihydrocarbostyril. However, methoxy groups could improve lipid solubility, enhancing membrane permeability in drug candidates .

Biological Activity

Carbostyril, specifically the compound 1,3-dimethyl-4-hydroxy-7-methoxy-, is a member of the carbostyril family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Overview of Carbostyril Compounds

Carbostyrils are characterized by a fused benzene and pyridine ring structure. The specific compound in focus, 1,3-dimethyl-4-hydroxy-7-methoxy-carbostyril, is noted for its potential in medicinal chemistry due to its structural modifications that can enhance biological activity.

Antitumor Properties

Recent studies have highlighted the antitumor potential of carbostyril derivatives. For instance, a study indicated that certain carbostyrils exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of Carbostyril Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1,3-dimethyl-4-hydroxy-7-methoxy | RPMI 8226 (MM) | 0.45 |

| 4-pyrazolyl-N-arylquinoline derivative | HeLa | 50 |

| Other derivatives | MCF-7 | 30 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The biological activity of carbostyrils is often attributed to their ability to interact with specific molecular targets within cells. For example:

- Proteasome Inhibition : Some derivatives have been shown to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors.

- DNA Interaction : Studies have demonstrated that carbostyrils can bind to DNA, disrupting replication and transcription processes.

Structure-Activity Relationship (SAR)

The SAR studies conducted on carbostyril derivatives reveal that specific structural features significantly influence their biological activity:

- Hydroxyl Groups : The presence of hydroxyl groups at specific positions enhances solubility and bioavailability.

- Methoxy Substituents : Methoxy groups contribute to increased potency through enhanced interactions with biological targets.

Table 2: Structure-Activity Relationship Findings

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxyl at C4 | Increases cytotoxicity |

| Methoxy at C7 | Enhances binding affinity |

| Dimethyl substitution at C1 and C3 | Improves overall stability |

Case Study 1: Anticancer Activity

A notable case study involved testing a series of carbostyril derivatives against multiple myeloma cells (RPMI 8226). The study found that compounds with bulky hydrophobic substituents exhibited greater cytotoxicity compared to simpler analogs. This finding underscores the importance of molecular complexity in enhancing therapeutic efficacy.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of carbostyrils in models of neurodegeneration. The results indicated that these compounds could mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Basic: What are the recommended methods for synthesizing and purifying 1,3-dimethyl-4-hydroxy-7-methoxy-carbostyril?

The synthesis of carbostyril derivatives often begins with quinoline as a precursor. For example, carbostyril (2-quinolinone) can be synthesized via the Tschitschibabin reaction by heating quinoline with potassium hydroxide (KOH) under anhydrous conditions at 225°C . For the 1,3-dimethyl-4-hydroxy-7-methoxy derivative, regioselective alkylation and methoxylation steps would be required. Purification typically involves crystallization from methanol or ethanol, yielding prismatic crystals with high purity (melting point 199–200°C for the base carbostyril) . Advanced characterization techniques such as NMR, mass spectrometry (MS), and X-ray crystallography are critical for confirming substituent positions and purity .

Basic: How do the solubility and acid-base properties of this compound influence its experimental handling?

The compound’s low aqueous solubility (1 g dissolves in 950 mL H₂O at 22°C) necessitates the use of polar aprotic solvents (e.g., DMSO) or dilute HCl for dissolution in biological assays . Its pKa (~8.71 at 18°C) suggests partial deprotonation under physiological conditions, impacting its interaction with cellular targets. Researchers should account for pH-dependent solubility shifts during buffer preparation and in vitro testing .

Basic: What spectroscopic and chromatographic methods are most effective for structural validation?

- IR spectroscopy : Identifies functional groups (e.g., hydroxyl, carbonyl) via characteristic peaks (e.g., 3451 cm⁻¹ for N-H stretching) .

- ¹H/¹³C NMR : Resolves substituent positions (e.g., methoxy groups at δ ~3.88 ppm) and confirms regiochemistry .

- HPLC-MS : Ensures purity and detects degradation products, particularly under oxidative conditions .

Advanced: How do structural modifications (e.g., methyl/methoxy groups) affect its biological activity in enzyme inhibition studies?

Structure-activity relationship (SAR) studies on carbostyril derivatives reveal that substituents like 7-methoxy and 1,3-dimethyl groups enhance target binding. For example, in Mycobacterium tuberculosis, carbostyril analogs inhibit DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), a key enzyme in cell wall biosynthesis. The 7-methoxy group likely improves hydrophobic interactions with the enzyme’s active site, while methylation at positions 1 and 3 reduces metabolic instability . Computational docking studies (e.g., using AutoDock Vina) can validate these interactions .

Advanced: What computational strategies are recommended for modeling its interaction with biological targets?

- Molecular docking : Use crystal structures of target enzymes (e.g., DprE1, PDB ID: 4FD3) to predict binding modes. Focus on π-π stacking between the carbostyril core and aromatic residues (e.g., Tyr314) .

- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with inhibitory potency (e.g., IC₅₀ values) .

Advanced: How does this compound interact with monooxygenases or hydroxylases in metabolic pathways?

Carbostyril derivatives are substrates for cytochrome P450 enzymes and bacterial monooxygenases. For instance, 4-hydroxy groups may undergo further oxidation or conjugation, altering bioavailability. Studies on Candida tropicalis monooxygenases suggest that methoxy groups resist oxidative metabolism, prolonging half-life in vivo . Researchers should monitor metabolite profiles using LC-MS/MS to identify oxidation products .

Advanced: How can conflicting data on solubility versus biological efficacy be resolved?

While the compound’s low solubility limits bioavailability, hydrophobic substituents (e.g., 7-methoxy) enhance membrane permeability and target engagement. To address this paradox:

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve solubility, which are cleaved enzymatically in vivo .

- Nanocarrier systems : Use liposomal encapsulation to bypass aqueous solubility limitations .

- In silico optimization : Balance logP values (e.g., cLogP ~2.5–3.5) to maintain solubility and permeability .

Advanced: What analytical methods are critical for detecting trace impurities in synthetic batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.